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molecular formula C7H10F2O2 B8462313 Ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate

Ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate

Cat. No. B8462313
M. Wt: 164.15 g/mol
InChI Key: XPCGYXQFSFMEDT-UHFFFAOYSA-N
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Patent
US05208388

Procedure details

35 ml of ethanol are added dropwise at 20° C. to 15.45 g (0.1 mol) of 2,2-difluoro-1-methyl-cyclopropanecarbonyl chloride, with stirring. After the addition of 2 drops of concentrated sulphuric acid, the reaction mixture is refluxed for another hour. Excess ethanol is subsequently distilled off, and the residue is dried and distilled under atmospheric pressure. In this manner, 14.2 g (87% of theory) of ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate are obtained in form of a liquid of boiling point 141°-143° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:4][C:3]1([CH3:8])[C:5](Cl)=[O:6].[CH2:10]([OH:12])[CH3:11]>S(=O)(=O)(O)O>[F:1][C:2]1([F:9])[CH2:4][C:3]1([CH3:8])[C:5]([O:12][CH2:10][CH3:11])=[O:6]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC1(C(C1)(C(=O)Cl)C)F
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for another hour
DISTILLATION
Type
DISTILLATION
Details
Excess ethanol is subsequently distilled off
CUSTOM
Type
CUSTOM
Details
the residue is dried
DISTILLATION
Type
DISTILLATION
Details
distilled under atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C1)(C(=O)OCC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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